molecular formula C13H14O B12651705 1-Methoxymethyl-4-methylnaphthalene CAS No. 71235-76-2

1-Methoxymethyl-4-methylnaphthalene

Cat. No.: B12651705
CAS No.: 71235-76-2
M. Wt: 186.25 g/mol
InChI Key: CDZSYRIMGYFGKR-UHFFFAOYSA-N
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Description

1-Methoxymethyl-4-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a methoxymethyl group attached to the first carbon and a methyl group attached to the fourth carbon of the naphthalene ring

Preparation Methods

The synthesis of 1-Methoxymethyl-4-methylnaphthalene can be achieved through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to synthesize this compound on a larger scale.

Chemical Reactions Analysis

1-Methoxymethyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring. Common reagents include nitric acid for nitration and bromine for bromination.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction produces dihydronaphthalenes.

Scientific Research Applications

1-Methoxymethyl-4-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a probe for studying enzyme activity, particularly in the context of peroxygenase enzymes.

    Medicine: While not widely used in medicine, its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: This compound is used in the production of dyes, fragrances, and other industrial chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methoxymethyl-4-methylnaphthalene involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target enzymes.

Comparison with Similar Compounds

1-Methoxymethyl-4-methylnaphthalene can be compared with other naphthalene derivatives, such as:

    1-Methoxynaphthalene: Similar in structure but lacks the methyl group at the fourth position. This difference can influence its reactivity and applications.

    4-Methoxynaphthalene:

    1-Methylnaphthalene: Lacks the methoxymethyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

71235-76-2

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylnaphthalene

InChI

InChI=1S/C13H14O/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8H,9H2,1-2H3

InChI Key

CDZSYRIMGYFGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)COC

Origin of Product

United States

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